![molecular formula C42H37NO8S B13860960 Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-b-D-glucopyranoside](/img/structure/B13860960.png)
Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-b-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-β-D-glucopyranoside is a complex organic compound with a molecular weight of 715.81 g/mol and a molecular formula of C42H37NO8S . This compound is primarily used in proteomics research and is known for its unique structural features, which include multiple benzyl and phthalimido groups .
Métodos De Preparación
The synthesis of Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-β-D-glucopyranoside involves several steps. The starting material is typically a glucopyranoside derivative, which undergoes a series of benzylation and phthalimidation reactions. The reaction conditions often include the use of solvents such as acetone, dichloromethane, ethyl acetate, and methanol . The compound is then purified and stored at -20°C to maintain its stability .
Análisis De Reacciones Químicas
Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-β-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-β-D-glucopyranoside is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.
Mecanismo De Acción
The mechanism of action of Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-β-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound’s multiple benzyl and phthalimido groups allow it to bind to proteins and other biomolecules, thereby modulating their activity. This interaction can affect various cellular processes, including signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar compounds to Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-β-D-glucopyranoside include:
- 4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside
- Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-β-D-glucopyranoside These compounds share similar structural features but differ in their specific functional groups and molecular weights. The uniqueness of Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-β-D-glucopyranoside lies in its specific combination of benzyl and phthalimido groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C42H37NO8S |
|---|---|
Peso molecular |
715.8 g/mol |
Nombre IUPAC |
2-[(2R,3R,4R,5S,6R)-5-phenoxycarbothioyloxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C42H37NO8S/c44-39-33-23-13-14-24-34(33)40(45)43(39)36-38(47-26-30-17-7-2-8-18-30)37(51-42(52)49-32-21-11-4-12-22-32)35(28-46-25-29-15-5-1-6-16-29)50-41(36)48-27-31-19-9-3-10-20-31/h1-24,35-38,41H,25-28H2/t35-,36-,37-,38-,41-/m1/s1 |
Clave InChI |
ZLDYVNVBKUGYMR-DWXUDQTOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)OC(=S)OC7=CC=CC=C7 |
SMILES canónico |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)OC(=S)OC7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


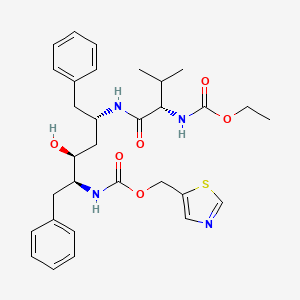

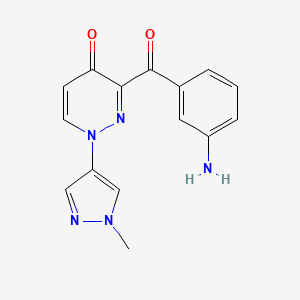

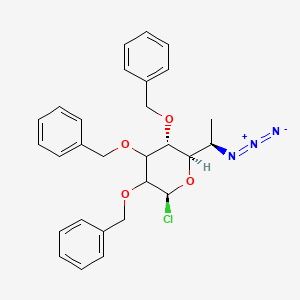
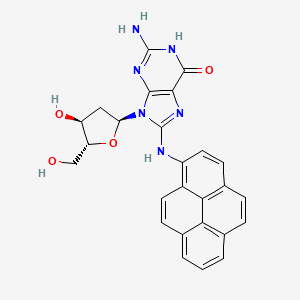
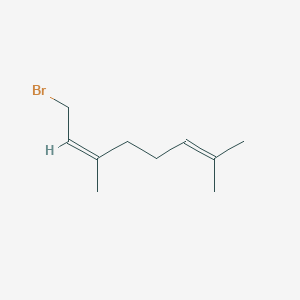
![3-amino-N-[4-oxo-1-phenyl-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-2-yl]-4-(2,4,5-trifluorophenyl)butanamide](/img/structure/B13860911.png)

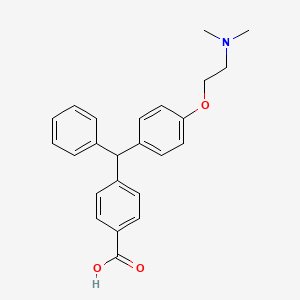
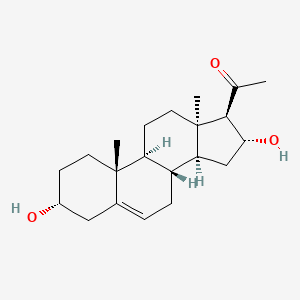
![2-chloro-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13860948.png)
![8-(Furan-2-yl)-2-thioxo-1,2-dihydro-H-pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13860954.png)

